An In-depth Technical Guide to the Physicochemical Properties of Maltohexaose
An In-depth Technical Guide to the Physicochemical Properties of Maltohexaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltohexaose, an oligosaccharide composed of six α-(1→4) linked D-glucose units, is a key molecule in carbohydrate research and has emerging applications in various scientific fields. As a defined maltooligosaccharide, it serves as a valuable standard in enzymatic assays, a substrate for studying carbohydrate-active enzymes, and a functional ingredient in the food and pharmaceutical industries. Its defined structure and properties make it an ideal candidate for conjugation and delivery applications in drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of maltohexaose, complete with experimental protocols and visual workflows to support researchers in their understanding and application of this important carbohydrate.
Physicochemical Properties of Maltohexaose
The fundamental physicochemical characteristics of maltohexaose are summarized in the tables below, providing a consolidated reference for its key properties.
Table 1: General and Physical Properties of Maltohexaose
| Property | Value | Reference(s) |
| CAS Number | 34620-77-4 | |
| Molecular Formula | C₃₆H₆₂O₃₁ | |
| Molecular Weight | 990.86 g/mol | |
| Appearance | White to light yellow powder | |
| Melting Point | >191°C (decomposes) | |
| Solubility | Water: 50 mg/mL, clear, colorless | |
| DMSO: 100 mg/mL | [1] | |
| Purity (HPLC) | ≥65% |
Table 2: Spectroscopic and Chromatographic Data of Maltohexaose
| Property | Description | Reference(s) |
| Mass Spectrometry | [M+H]⁺ at m/z 991.331. Fragmentation yields characteristic B- and Y-ions. | [2] |
| FT-IR (cm⁻¹) | Key peaks in the "fingerprint" region between 1500 and 800 cm⁻¹. | [3] |
| ¹H NMR (D₂O) | Anomeric protons typically resonate between δ 4.4 and 5.5 ppm. | [4] |
| ¹³C NMR (D₂O) | Anomeric carbons typically resonate between δ 90 and 110 ppm. | [5] |
| HPLC Retention Time | Dependent on column and mobile phase; requires a suitable standard for identification. | [6] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of maltohexaose are outlined below. These protocols are based on standard techniques for carbohydrate analysis and can be adapted for specific laboratory settings.
Determination of Optical Rotation
Objective: To measure the specific rotation of maltohexaose, a key parameter for confirming its stereochemistry.
Materials:
-
Polarimeter
-
Sodium lamp (589 nm)
-
1 dm polarimeter cell
-
Volumetric flask (10 mL)
-
Analytical balance
-
Maltohexaose
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of maltohexaose and dissolve it in deionized water in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is free of air bubbles.
-
Instrument Calibration: Calibrate the polarimeter using a blank solution (deionized water).
-
Measurement: Rinse the polarimeter cell with the maltohexaose solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the following formula: [α] = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To determine the purity of a maltohexaose sample and for its quantification.
Materials:
-
HPLC system with a refractive index (RI) or pulsed amperometric detector (PAD).
-
Carbohydrate analysis column (e.g., amino-based or ion-exchange column).
-
Acetonitrile (HPLC grade).
-
Deionized water (HPLC grade).
-
Maltohexaose standard.
-
Sample for analysis.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare a series of standard solutions of maltohexaose of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the maltohexaose sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions: Set the column temperature (e.g., 30°C) and the flow rate (e.g., 1.0 mL/min).
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Analysis: Identify the maltohexaose peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of maltohexaose in the sample using the calibration curve.
Mass Spectrometry Analysis
Objective: To confirm the molecular weight and obtain structural information through fragmentation patterns.
Materials:
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Syringe pump.
-
Maltohexaose sample.
-
Methanol or water/acetonitrile mixture as solvent.
Procedure:
-
Sample Preparation: Dissolve a small amount of maltohexaose in the solvent to a concentration of approximately 10 µg/mL.
-
Direct Infusion: Infuse the sample solution into the ESI source using a syringe pump at a low flow rate (e.g., 5 µL/min).
-
MS1 Analysis: Acquire the full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.
-
MS/MS Analysis: Select the precursor ion corresponding to [M+H]⁺ and perform collision-induced dissociation (CID) to obtain the fragmentation spectrum.
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic B- and Y-ions, which provide information about the sequence of the glucose units. The mass of the protonated maltohexaose is expected at m/z 991.331.[2]
Role in Biological Pathways and Experimental Workflows
Maltohexaose plays a significant role in the metabolism of bacteria, particularly in the transport and utilization of maltodextrins. It also serves as a substrate in various enzymatic reactions, making it a valuable tool in biochemical research.
Maltodextrin Transport in Bacteria
In many bacteria, including Escherichia coli, maltohexaose and other maltodextrins are transported across the outer membrane through a specific porin, LamB (maltoporin). Once in the periplasm, they bind to the maltose-binding protein (MBP), which then delivers them to an ABC transporter for translocation into the cytoplasm. Inside the cell, these maltooligosaccharides are metabolized to glucose-1-phosphate and glucose, which can then enter central metabolic pathways such as glycolysis.
General Experimental Workflow for Maltohexaose Analysis
The analysis of maltohexaose, whether in a pure sample or a complex mixture, typically follows a standardized workflow. This workflow ensures accurate identification and quantification.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of maltohexaose, supported by practical experimental protocols and relevant biological context. The presented data and methodologies are intended to assist researchers in the effective utilization of maltohexaose in their respective fields of study, from fundamental biochemical investigations to advanced drug development applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. escholarship.org [escholarship.org]
- 3. Rapid analysis of glucose, fructose, sucrose, and maltose in honeys from different geographic regions using fourier transform infrared spectroscopy and multivariate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cigs.unimo.it [cigs.unimo.it]
- 5. iris.unina.it [iris.unina.it]
- 6. mdpi.com [mdpi.com]
